molecular formula C9H12BrNO2S B13311646 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide

Cat. No.: B13311646
M. Wt: 278.17 g/mol
InChI Key: RBDUIUHYJDCLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide (CAS: 349485-77-4) is a halogenated sulfonamide derivative with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol . Structurally, it features a bromine atom at the 2-position of the benzene ring, a methyl group at the 4-position, and an ethyl-substituted sulfonamide moiety at the 1-position. This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. Its properties, such as solubility and reactivity, are influenced by the electron-withdrawing bromine atom and the steric effects of the ethyl group, which differentiate it from simpler sulfonamides.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

2-bromo-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

RBDUIUHYJDCLBX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)C)Br

Origin of Product

United States

Preparation Methods

Direct Sulfonamidation via Sulfonyl Chloride

This method involves reacting 2-bromo-4-methylbenzenesulfonyl chloride with ethylamine under basic conditions:

2-Bromo-4-methylbenzenesulfonyl chloride + Ethylamine → 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide  

Procedure :

  • Dissolve 2-bromo-4-methylbenzenesulfonyl chloride (1.0 equiv.) in dry dichloromethane (DCM).
  • Add ethylamine (1.2 equiv.) and triethylamine (1.5 equiv.) dropwise at 0°C.
  • Stir for 2–4 hours at room temperature.
  • Isolate the product via filtration or extraction, and purify by recrystallization (ethanol/water).

Key Data :

Parameter Value
Yield 78–85%
Solvent Dichloromethane
Temperature 0°C → RT
Purification Recrystallization (ethanol)

Alkylsulfonate-Amine Condensation

Ethyl-4-bromophenylsulfonate reacts with ethylamine in hydrocarbon solvents under reflux:
Procedure :

  • Mix ethyl-4-bromophenylsulfonate (1.0 equiv.) with ethylamine (2.0 equiv.) in dry toluene.
  • Reflux at 80–100°C for 6–10 hours under nitrogen.
  • Remove ethanol byproduct via distillation.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Parameter Value
Yield 65–72%
Solvent Toluene
Temperature 80–100°C
Reaction Time 6–10 hours

Radical Bromo-Sulfonamidation

A modern approach employs sodium hypobromite and TEMPO for radical-mediated sulfonamidation:
Procedure :

  • Combine sulfonamide precursor (1.0 equiv.), sodium hypobromite (5.0 equiv.), and TEMPO (2.0 equiv.) in acetonitrile.
  • Irradiate with 23W compact fluorescent light (CFL) at −10°C for 30 minutes.
  • Purify via flash chromatography.

Key Data :

Parameter Value
Yield 47%
Solvent Acetonitrile
Temperature −10°C
Light Source 23W CFL

Chloramine-T Mediated Synthesis

Adapting methods from N-acylation reactions:
Procedure :

  • Treat sodium N-chloro-p-toluenesulfonamide (chloramine-T) with ethylamine and acetyl chloride in CH₂Cl₂/H₂O.
  • Stir at room temperature for 12 hours.
  • Isolate via filtration and recrystallize from CH₃Cl/hexane.

Key Data :

Parameter Value
Yield 70–77%
Solvent CH₂Cl₂/H₂O
Temperature RT

Comparative Analysis of Methods

Method Advantages Limitations
Direct Sulfonamidation High yield, simple conditions Requires pure sulfonyl chloride
Alkylsulfonate-Amine Scalable, neutral conditions High-temperature requirement
Radical Bromo-Sulfonamidation Novel pathway Low yield, specialized setup
Chloramine-T Mild conditions Multi-step purification

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide with structurally analogous sulfonamides, emphasizing substituent effects, physical properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound 349485-77-4 C₉H₁₂BrNO₂S 278.17 2-Br, 4-Me, N-Et sulfonamide Intermediate in pharmaceutical synthesis; potential ligand for metal complexes .
4-Bromo-N-methyl-benzenesulfonamide 703-12-8 C₇H₈BrNO₂S 242.11 4-Br, N-Me sulfonamide Used in coordination chemistry; simpler structure for comparative reactivity studies .
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 10589-69-2 C₁₂H₉Br₂N₂O₄S 436.08 Dual Br, nitro group at 2-position High halogen content suggests utility in flame retardants or halogenated intermediates .
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate N/A C₁₄H₁₂BrNO₄S·H₂O 408.28 Sulfonamide linked to phenylacetic acid Demonstrated biological activity; potential antimicrobial agent .
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide 5317-95-3 C₁₅H₁₄BrNO₃S 368.25 Bromoacetyl functional group Reactive intermediate for cross-coupling or peptide modification .

Structural and Functional Differences

Substituent Effects: Bromine Position: The 2-bromo substitution in the target compound contrasts with the 4-bromo position in 4-Bromo-N-methyl-benzenesulfonamide , leading to differences in steric hindrance and electronic effects. Functional Groups: Compounds like N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide introduce reactive bromoacetyl groups, enabling further derivatization, unlike the inert ethyl group in the target compound.

Physical Properties :

  • The molecular weight of the target compound (278.17 g/mol) is intermediate between simpler brominated sulfonamides (e.g., 242.11 g/mol for 4-Bromo-N-methyl-benzenesulfonamide ) and bulkier derivatives like 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (436.08 g/mol) .

Applications: Biological Activity: 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate exhibits antimicrobial properties due to its sulfonamide-phenylacetic acid hybrid structure , whereas the target compound’s applications are more focused on synthetic intermediates. Material Science: The dual bromine and nitro groups in 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide suggest utility in halogen-rich polymers or flame retardants .

Research Findings and Trends

  • Synthetic Utility : The ethyl group in This compound reduces crystallinity compared to methyl analogues, facilitating solubility in organic solvents during coupling reactions .
  • Thermodynamic Stability : Computational studies using density-functional theory (DFT) highlight the role of exact exchange in predicting stability for brominated sulfonamides, with steric effects from substituents significantly influencing energy profiles .
  • Crystallographic Data : Structural analyses of related compounds (e.g., N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide ) reveal planar sulfonamide moieties and intermolecular hydrogen bonding, which are critical for crystal packing and stability .

Biological Activity

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide is a sulfonamide compound with significant biological activity. Sulfonamides are known for their diverse pharmacological properties, primarily as antimicrobial agents. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C9H12BrNO2SC_9H_{12}BrNO_2S. Its structure includes a bromine atom, an ethyl group, and a sulfonamide functional group, which are crucial for its biological activity.

Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folate in bacteria. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that sulfonamides can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound has been evaluated in vitro against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Cytotoxicity

While evaluating the safety profile of this compound, cytotoxicity assays reveal that it has a favorable safety margin. Toxicity studies conducted on mammalian cell lines indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development .

Study on Anticancer Activity

Recent studies have explored the potential anticancer properties of sulfonamides, including derivatives like this compound. One notable study demonstrated that certain sulfonamide compounds could induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism was linked to the activation of caspases and increased levels of annexin V-FITC positive cells, indicating late-stage apoptosis .

Evaluation Against Biofilm Formation

Another critical aspect of the biological activity of this compound is its effect on biofilm formation. Biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix. Sulfonamides have been shown to disrupt biofilm formation in pathogens like Klebsiella pneumoniae, which is crucial for treating chronic infections .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Activity Findings
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityLow toxicity in mammalian cells
AnticancerInduces apoptosis in MDA-MB-231 cells
Biofilm InhibitionDisrupts biofilm formation in K. pneumoniae

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

Answer: The synthesis of brominated sulfonamides typically involves sulfonylation of amine precursors followed by bromination. For example, describes a method using alkynyl sulfonamides with Et₂Zn catalysis for intramolecular hydroamination. Key parameters include:

  • Catalyst selection : Transition metals (e.g., Zn, Ag) improve regioselectivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is critical for isolating high-purity products (m.p. 133–134°C) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Answer:

  • NMR/FT-IR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.15–7.67 ppm, methyl groups at δ 2.35 ppm) and FT-IR for sulfonamide S=O stretches (~1372 cm⁻¹) .
  • X-ray crystallography : Single-crystal studies (e.g., ) resolve bond angles (C–S–N ~108°) and packing interactions, validated via R-factors <0.06 .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for brominated sulfonamides be resolved?

Answer:

  • Dynamic effects : NMR may show averaged signals due to rotational barriers in sulfonamide groups, while X-ray provides static snapshots .
  • Validation : Cross-reference with computational models (DFT) to simulate spectra and identify conformational flexibility .

Q. What mechanistic insights govern the reactivity of this compound in catalytic hydroamination reactions?

Answer:

  • Catalytic cycle : Et₂Zn activates alkynyl sulfonamides via π-coordination, enabling nucleophilic attack by the amine group ( ).
  • Kinetic studies : Monitor intermediates using stopped-flow IR or in-situ NMR to identify rate-limiting steps (e.g., C–N bond formation) .

Q. How can computational methods predict the biological activity of sulfonamide derivatives?

Answer:

  • Docking studies : Use crystal structures (e.g., ) to model interactions with target proteins (e.g., carbonic anhydrase).
  • QSAR models : Correlate electronic properties (Hammett σ values of Br/CH₃ substituents) with inhibition constants .

Safety and Handling

Q. What are the best practices for handling brominated sulfonamides in laboratory settings?

Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (H373 risk; ).
  • Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release (P501 guidelines) .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for kinase inhibitors?

Answer:

  • Functionalization : Introduce heterocycles (e.g., pyrimidines) at the bromine site via Suzuki coupling ( ).
  • Bioassays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .

Crystallography and Material Science

Q. What crystallographic parameters are critical for validating sulfonamide purity?

Answer:

  • Unit cell metrics : Compare observed values (e.g., a=8.21 Å, b=10.54 Å) with Cambridge Structural Database entries .
  • Thermal ellipsoids : Anisotropic displacement parameters >0.05 Ų may indicate disorder or impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.